molecular formula C14H13ClHgN2O2 B12557074 Chloro{5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}mercury CAS No. 143336-51-0

Chloro{5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}mercury

Cat. No.: B12557074
CAS No.: 143336-51-0
M. Wt: 477.31 g/mol
InChI Key: NMLFSVQYNNAQRY-UHFFFAOYSA-M
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Description

Chloro{5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a phenyl ring substituted with methoxy and diazenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro{5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}mercury typically involves the reaction of 5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl with a mercury(II) chloride source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at a specific temperature to ensure complete reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Chloro{5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}mercury can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chloro{5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}mercury has several applications in scientific research:

Mechanism of Action

The mechanism of action of Chloro{5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}mercury involves its interaction with molecular targets such as enzymes and proteins. The mercury atom can form strong bonds with sulfur-containing amino acids, leading to enzyme inhibition. The diazenyl group can also participate in redox reactions, affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloro{5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}mercury is unique due to the presence of the mercury atom, which imparts distinct chemical properties and reactivity. Its ability to form strong bonds with sulfur-containing biomolecules and participate in redox reactions sets it apart from similar compounds .

Properties

CAS No.

143336-51-0

Molecular Formula

C14H13ClHgN2O2

Molecular Weight

477.31 g/mol

IUPAC Name

chloro-[5-methoxy-2-[(4-methoxyphenyl)diazenyl]phenyl]mercury

InChI

InChI=1S/C14H13N2O2.ClH.Hg/c1-17-13-7-3-11(4-8-13)15-16-12-5-9-14(18-2)10-6-12;;/h3-5,7-10H,1-2H3;1H;/q;;+1/p-1

InChI Key

NMLFSVQYNNAQRY-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)OC)[Hg]Cl

Origin of Product

United States

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